molecular formula C19H23N3O B379752 (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE CAS No. 71416-02-9

(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE

Cat. No.: B379752
CAS No.: 71416-02-9
M. Wt: 309.4g/mol
InChI Key: ZQEMBXJMDHDQRH-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is a chemical compound with the molecular formula C20H25N3O2. It is known for its unique structure, which includes a methoxyphenyl group and a piperazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

71416-02-9

Molecular Formula

C19H23N3O

Molecular Weight

309.4g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine

InChI

InChI=1S/C19H23N3O/c1-16(17-8-10-19(23-2)11-9-17)20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3/b20-16-

InChI Key

ZQEMBXJMDHDQRH-SILNSSARSA-N

SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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